molecular formula C11H12N2S B2792578 2-(allylthio)-5-methyl-1H-benzo[d]imidazole CAS No. 105770-74-9

2-(allylthio)-5-methyl-1H-benzo[d]imidazole

Cat. No.: B2792578
CAS No.: 105770-74-9
M. Wt: 204.29
InChI Key: MAVROOKMSMTGKO-UHFFFAOYSA-N
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Description

2-(Allylthio)-5-methyl-1H-benzo[d]imidazole is a synthetic benzimidazole derivative engineered for chemical biology and materials science research. The benzimidazole core is a privileged pharmacophore in medicinal chemistry, known for its ability to interact with diverse biological targets . This specific analog is functionalized with a methyl group at the 5-position and an allylthio side chain at the 2-position, modifications that fine-tune its electronic properties, lipophilicity, and potential for further chemical transformation . Preliminary research on structurally similar 2-(allylthio)-benzimidazoles has identified potential applications as corrosion inhibitors for carbon steel in acidic environments, where they function by adsorbing to the metal surface to form a protective layer . In biomedical research, the benzo[d]imidazole scaffold is a key structure in the development of novel antimicrobial agents. Recent studies on indolyl-benzo[d]imidazole derivatives have demonstrated significant activity against resistant pathogens like Staphylococcus aureus (including MRSA) and Candida albicans , with some compounds also exhibiting potent abilities to inhibit biofilm formation and eradicate mature biofilms . The incorporation of sulfur-based side chains, as in the allylthio group, is a common strategy to modulate bioactivity and physicochemical properties . The presence of the allylthio group not only influences the compound's biological and physicochemical profile but also provides a versatile handle for synthetic elaboration, making it a valuable building block for constructing more complex molecules, such as through further functionalization of the terminal alkene . Researchers are exploring these derivatives for a wide range of applications, from anticancer agents to materials science . This compound is supplied for non-clinical, in-vitro research purposes. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-methyl-2-prop-2-enylsulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-3-6-14-11-12-9-5-4-8(2)7-10(9)13-11/h3-5,7H,1,6H2,2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVROOKMSMTGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercapto-5-methylbenzimidazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Allylthio)-5-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the allylthio group, yielding 5-methyl-1H-benzo[d]imidazole.

    Substitution: The allylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 5-Methyl-1H-benzo[d]imidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Allylthio)-5-methyl-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The presence of the allylthio group allows for specific interactions with biological molecules, enhancing its efficacy.

Comparison with Similar Compounds

Key Observations :

  • The allylthio substituent in the target compound may lower melting points compared to bulkier groups (e.g., steroid conjugates in 3d) due to reduced crystallinity .
  • Thioether-linked derivatives (e.g., 3b) exhibit distinct IR absorption bands for S-C (740 cm⁻¹) and C=N (1624 cm⁻¹), consistent with sulfur and imine functionalities .

Comparison with Other Thioether Derivatives

  • Thiol vs. Thioether : 5-Methyl-1H-benzimidazole-2-thiol (CAS 859732-41-5) can form disulfide bonds, whereas allylthio derivatives are more stable but less nucleophilic .

P2X3 Receptor Antagonism

5-Methyl-1H-benzimidazole derivatives are potent P2X3 receptor antagonists, with selectivity over P2X2/3 receptors critical for avoiding taste-related side effects. Modifications at the 2-position (e.g., allylthio) may enhance selectivity by optimizing steric and electronic interactions with the receptor’s ATP-binding site .

Antimicrobial and Anticancer Potential

  • Bis-Benzimidazoles : Derivatives like 3b exhibit moderate antibacterial activity, likely due to intercalation with microbial DNA .

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility
2-(Allylthio)-5-methyl-1H-benzimidazole C₁₁H₁₂N₂S 204.29 Not reported Likely organic solvents
5-Methyl-1H-benzimidazole-2-thiol C₈H₈N₂S 164.22 >250 (dec.) DMSO, DMF

Biological Activity

2-(Allylthio)-5-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole class, characterized by a fused benzene and imidazole ring structure. Its unique chemical properties stem from the presence of an allylthio group at the 2-position and a methyl group at the 5-position of the benzimidazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

The molecular formula of this compound is C11H12N2SC_{11}H_{12}N_2S, with a molecular weight of approximately 220.29 g/mol. The imidazole nitrogen atoms contribute to its reactivity, allowing for various nucleophilic and electrophilic reactions, while the allylthio group enhances solubility and bioavailability compared to other benzimidazole derivatives.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines. For instance, it has shown promising results against human cancer cell lines, suggesting a mechanism that may involve interference with DNA-mediated enzymatic processes, such as inhibition of DNA topoisomerases .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.4Inhibition of DNA topoisomerase
PC-3 (Prostate)12.8Induction of apoptosis
K-562 (Leukemia)18.6Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Benzimidazole derivatives are known for their broad-spectrum antimicrobial effects, and preliminary studies suggest that this compound may inhibit bacterial growth effectively. The allylthio group is believed to enhance this activity by improving interaction with microbial targets .

Table 2: Summary of Antimicrobial Activity

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The mechanism by which this compound exerts its biological effects includes:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been identified as a potent inhibitor of topoisomerase I, an enzyme critical for DNA unwinding during replication .
  • Apoptotic Pathways : Evidence suggests that this compound can induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • In Vivo Efficacy : In animal models bearing tumor xenografts, administration of this compound led to reduced tumor size and weight compared to control groups, indicating strong potential as an anticancer agent.

Q & A

Basic: What are the common synthetic routes for preparing 2-(allylthio)-5-methyl-1H-benzo[d]imidazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves two key steps:

Imidazole ring formation : Condensation of glyoxal, formaldehyde, and ammonia/amines under reflux conditions, as seen in analogous benzimidazole syntheses (e.g., 83–85% yields for similar derivatives) .

Introduction of substituents : The allylthio group is added via nucleophilic substitution or thiol-ene coupling. For example, oxidative cyclization between diamine derivatives and aldehydes (e.g., 3-bromo-2-methylbenzaldehyde) can form the benzimidazole core .
Optimization strategies :

  • Use polar aprotic solvents (e.g., DMSO) and bases (e.g., KOH) to enhance nucleophilicity .
  • Catalytic Cu(I) or Pd-based systems improve regioselectivity for allylthio attachment .
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 60:40) to isolate intermediates .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR : Analyze aromatic protons (δ 6.8–8.0 ppm) and allylthio protons (δ 3.0–3.5 ppm for SCH2; δ 5.0–5.5 ppm for allyl CH2) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • IR : Identify C=N stretches (~1600 cm⁻¹) and S-C vibrations (~650 cm⁻¹) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced: How can density functional theory (DFT) calculations predict the electronic structure and reactivity of this compound?

Methodological Answer:

  • Basis Sets : B3LYP/6-31G* is widely used for geometry optimization and vibrational frequency analysis .
  • Reactivity Insights :
    • HOMO-LUMO gaps (~4.5 eV) indicate charge-transfer potential .
    • Fukui indices identify nucleophilic sites (e.g., sulfur in allylthio group) for functionalization .
  • Solvent Effects : Include PCM models to simulate polar environments (e.g., DMSO) .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and in silico studies for this compound?

Methodological Answer:

  • Assay Validation : Replicate in vitro studies under standardized conditions (e.g., MIC assays against S. aureus ATCC 25923) .
  • Docking Refinement : Use AutoDock Vina with cryo-EM structures to validate binding poses (e.g., interactions with MAO-B or EGFR) .
  • Meta-Analysis : Compare substituent effects (e.g., bromo vs. methoxy groups) across studies to identify activity trends .

Advanced: How does the substitution pattern influence interactions with biological targets like MAO-B or microbial enzymes?

Methodological Answer:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., Br at position 7) enhance antimicrobial activity (MIC = 3.9 µg/mL against MRSA) .
    • Methoxy groups increase lipophilicity, improving blood-brain barrier penetration for MAO-B inhibition (IC50 = 0.053 µM) .
  • Structural Comparisons : Analogues with 2,3-dimethoxyphenyl groups show higher stability and target affinity due to π-π stacking .

Methodological: What in silico approaches evaluate pharmacokinetic and toxicity profiles of novel benzimidazole derivatives?

Methodological Answer:

  • ADMET Prediction :
    • Use SwissADME to calculate LogP (~2.5) and bioavailability scores (>0.55) .
    • ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., nitro groups) .
  • Docking Studies : Prioritize targets (e.g., MAO-B or CYP450 enzymes) using PDB structures (e.g., 2V5Z) .

Data Analysis: How to address conflicting thermal stability data (DSC vs. TGA) for this compound?

Methodological Answer:

  • Purity Checks : Confirm sample homogeneity via NMR (e.g., absence of solvent peaks at δ 2.5 ppm) .
  • Complementary Techniques :
    • DSC measures melting points (e.g., >300°C for similar derivatives), while TGA assesses decomposition steps .
    • Cross-validate with XRD to correlate thermal events with crystallinity changes .

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